SOTS-1 (technical grade)
Description
Contextualization of SOTS-1 within the Realm of Azo Compounds
Azo compounds are characterized by the functional group R−N=N−R′, where R and R′ can be alkyl or aryl groups. wikipedia.org This class of compounds is well-known in chemistry for its diverse applications, ranging from dyes and pigments to radical initiators in polymerization reactions. wikipedia.orglibretexts.org The defining feature of many azo compounds, including SOTS-1, is their ability to undergo homolytic cleavage of the carbon-nitrogen bonds upon heating or irradiation, leading to the formation of free radicals and the elimination of nitrogen gas. wikipedia.orgrice.edu
SOTS-1 is specifically an alkyl azo compound designed for a particular purpose: the generation of superoxide (B77818). interpriseusa.comcaymanchem.com Unlike more common azo initiators like azobisisobutyronitrile (AIBN), which primarily produce carbon-centered radicals for polymerization, SOTS-1's decomposition pathway is engineered to yield an intermediate that reacts with molecular oxygen to produce the superoxide radical anion (O₂•⁻). interpriseusa.comwikipedia.org This targeted reactivity positions SOTS-1 as a specialized tool within the broader family of azo compounds, tailored for research in biochemistry and oxidative stress. pubcompare.aidrexel.edu
Historical Trajectory of Superoxide Thermal Source Development
The need for a reliable and controllable source of superoxide in laboratory settings has been a long-standing challenge in the study of reactive oxygen species. Superoxide is a highly transient and reactive species, making its direct handling and quantification difficult. nih.gov Early methods for generating superoxide included chemical reactions, such as the use of potassium superoxide (KO₂), and enzymatic systems, like xanthine/xanthine oxidase. nih.gov However, these methods often have limitations, including the production of other reactive species and a lack of precise control over the generation rate.
The development of thermal sources like SOTS-1 represented a significant advancement. The invention of the first azo compound to serve as a superoxide thermal source under physiological conditions was reported in the late 1990s. caymanchem.com This innovation provided a method to generate superoxide at a constant, predictable rate governed by first-order kinetics. interpriseusa.comcaymanchem.com The thermal decomposition of SOTS-1 was a conceptual breakthrough, allowing researchers to introduce a steady flux of superoxide into a system over an extended period, which is more representative of biological processes. frontiersin.org This development has been crucial for studying the biogeochemical cycling of elements in environments like seawater and understanding the intricate roles of superoxide in biological systems. nih.govfrontiersin.org
Fundamental Academic Significance of Controlled Radical Generation in Chemical Systems
The ability to control the generation of radicals is of paramount importance across many scientific disciplines. In polymer chemistry, for instance, controlled radical polymerization techniques have revolutionized the synthesis of polymers with well-defined architectures and functionalities. sigmaaldrich.comacs.orgresearchgate.net These methods allow for the precise tailoring of material properties for a vast array of applications, from drug delivery to surface modification. sigmaaldrich.comnih.gov
In the realm of biology and medicine, the controlled generation of specific radicals like superoxide is essential for elucidating their roles in both physiological and pathological processes. pubcompare.ainih.gov Superoxide is implicated in a wide range of cellular functions and diseases, and the ability to produce it in a controlled manner using compounds like SOTS-1 allows for detailed mechanistic studies. pubcompare.ainih.gov For example, it enables the investigation of how cells respond to oxidative stress and the efficacy of potential antioxidants. pubcompare.ai The development of such controlled radical sources has provided researchers with indispensable tools to explore the complex chemistry of these highly reactive species in a reproducible and quantifiable manner. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(4-carboxyphenyl)methoxydiazenyl]oxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-15(20)13-5-1-11(2-6-13)9-23-17-18-24-10-12-3-7-14(8-4-12)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKCXZHPOIMNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=NOCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693965 | |
| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223507-96-8 | |
| Record name | 4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Sots 1
Advanced Synthetic Strategies for Bis(4-carboxybenzyl)hyponitrite (SOTS-1)
The invention of SOTS-1 provided a valuable tool for biochemistry and medical research, designed specifically to thermally decompose and generate superoxide (B77818) in aqueous solutions at a controlled rate. caymanchem.com The primary synthesis, as well as subsequent alternative routes, focuses on creating the key O-N=N-O hyponitrite functional group linked to benzyl (B1604629) moieties.
One documented synthetic pathway involves the use of a protected precursor, Benzoic acid, 4,4'-[azobis(oxymethylene)]bis-, bis(phenylmethyl) ester. chemicalbook.com This precursor contains the core structure but with the carboxylic acid groups esterified, which can be deprotected in a final step to yield the target SOTS-1. This strategy allows for easier handling and purification during intermediate steps before revealing the water-solubilizing carboxyl groups.
The thermal decomposition of SOTS-1 follows first-order kinetics, which is a key feature of its design. caymanchem.com This predictable decay allows it to serve as a reliable source of superoxide for experimental studies. caymanchem.comcaymanchem.com
Table 1: Chemical Properties of SOTS-1
| Property | Value | Source(s) |
|---|---|---|
| Formal Name | 4,4'-[azobis(oxymethylene]bis-benzoic acid | caymanchem.comcaymanchem.comscbt.com |
| Synonyms | Superoxide Thermal Source, Di-(4-Carboxybenzyl)Hyponitrite | caymanchem.comchemicalbook.com |
| CAS Number | 223507-96-8 | caymanchem.comscbt.comcaymanchem.com |
| Molecular Formula | C₁₆H₁₄N₂O₆ | caymanchem.comscbt.com |
| Molecular Weight | 330.3 g/mol | caymanchem.comscbt.com |
| Half-life | 4900 seconds (at physiological pH and temperature) | caymanchem.comcaymanchem.com |
| Stability | ≥ 2 years (when stored at -80°C) | caymanchem.comcaymanchem.com |
Exploration of Synthetic Routes for Related Azo Compounds with Superoxide-Generating Capabilities
SOTS-1 belongs to the broader class of azo compounds, which are characterized by the R-N=N-R' functional group. The synthesis of these compounds is well-established, offering various strategies that could be adapted to create novel superoxide generators.
Traditional and modern methods for forming the azo linkage include:
Oxidative Coupling of Amines: This is a green and promising method where primary aromatic amines are directly oxidized to form symmetric azo compounds. mdpi.com Various oxidants and catalytic systems, including oxygen with a copper catalyst, potassium permanganate (B83412) (KMnO₄), or manganese dioxide (MnO₂), can be used. icm.edu.pl
Reductive Coupling of Nitro Compounds: Aromatic nitro compounds can be reduced to form the azo linkage. Reagents like zinc (Zn) or tin(II) chloride (SnCl₂) in alkaline conditions are effective for this transformation. icm.edu.pl
Azo Coupling: This classic method involves the reaction of a diazonium salt with an electron-rich aromatic ring, such as a phenol (B47542) or aniline. researchgate.net It is a rapid and high-yielding reaction, though the scope can be limited by the stability of the diazonium salt. mdpi.com
Mills Reaction: This pathway produces aromatic azo compounds from a nitroso aromatic compound and a primary aromatic amine, often catalyzed by acetic acid. mdpi.com
These diverse synthetic strategies provide a robust toolbox for creating analogues of SOTS-1. By varying the aromatic precursors, researchers can introduce different substituents to modulate properties such as solubility, decomposition kinetics, and targeting capabilities within biological systems.
Table 2: General Synthetic Methods for Aromatic Azo Compounds
| Synthetic Method | Precursors | Key Features | Source(s) |
|---|---|---|---|
| Direct Oxidation | Aromatic Amines | Green chemistry approach; wide availability of starting materials. | mdpi.com |
| Reductive Coupling | Aromatic Nitro Compounds | Classic method; utilizes simple reducing agents. | icm.edu.pl |
| Azo Coupling | Diazonium Salts + Electron-Rich Aromatics | Fast reaction rate and high yield; a foundational method. | mdpi.comresearchgate.net |
| Mills Reaction | Nitroso Aromatics + Primary Amines | Forms asymmetrical or symmetrical azo compounds. | mdpi.com |
Influence of Synthetic Modifications on Compound Stability and Reactivity Profiles
The stability and reactivity of SOTS-1 are precisely tuned for its application. The compound is stable for long-term storage when kept frozen but decomposes at a predictable rate under physiological conditions (37 °C, pH 7.4). caymanchem.comcaymanchem.com Its thermal decomposition initiates a cascade of reactions that ultimately produce superoxide. acs.org The first step is the cleavage of the C-O bonds flanking the hyponitrite group, which leads to the formation of benzyloxyl radicals. acs.org
Synthetic modifications to the core structure of SOTS-1 can significantly alter these properties. Research into related structures, such as Me-SOTS (a methyl ester version) and t-Bu-SOTS (a tert-butyl ester version), was undertaken as part of the foundational studies of this chemical class. acs.org These modifications primarily influence solubility in different solvents and can serve as synthetic intermediates.
Electron-donating groups on the aromatic ring could stabilize radical intermediates, potentially altering the decomposition rate.
Electron-withdrawing groups could destabilize intermediates, accelerating the reaction cascade.
Steric hindrance near the benzyloxyl radical center could impede the solvent-assisted hydrogen shift, slowing down superoxide generation.
The compound is noted to be incompatible with strong oxidizing agents, and its decomposition yields carbon dioxide and other carbon products. caymanchem.com The unique molecular architecture of SOTS-1 facilitates interactions with lipid bilayers, which can enhance its stability and distribution in cellular systems. scbt.com This interaction profile could also be tuned through synthetic modifications, for instance, by adding lipophilic or lipophobic chains to the aromatic rings, thereby directing the compound to specific cellular compartments.
Mechanistic Investigations of Sots 1 Decomposition and Radical Cascade
Detailed Reaction Pathways of SOTS-1 Thermal Decomposition in Aqueous Media
SOTS-1 is an azo-compound designed to undergo thermal decomposition in aqueous solutions to produce the superoxide (B77818) radical anion at a steady, controlled rate. caymanchem.cominterpriseusa.cominterpriseusa.com The decomposition process is a type of thermolysis, a chemical breakdown caused by heat, which is typically an endothermic process requiring energy to break existing chemical bonds. wikipedia.org
Quantitative Kinetic Analysis of Superoxide Radical Anion (O₂•⁻) Generation from SOTS-1
The generation of superoxide from SOTS-1 is prized for its predictable and reproducible kinetics, allowing for controlled studies of oxidative stress in biological systems. caymanchem.comacs.org
The thermal decay of SOTS-1 into its subsequent intermediates follows first-order kinetics. caymanchem.cominterpriseusa.cominterpriseusa.com This indicates that the rate of decomposition is directly proportional to the concentration of SOTS-1. The first-order nature of this decay ensures a constant and predictable flux of the resulting radicals over time. While specific rate constants under a wide variety of conditions are not extensively published in the provided context, the rate constant (k) can be calculated from the half-life (t₁/₂) using the first-order kinetics equation: k = ln(2) / t₁/₂.
Table 1: Kinetic Parameters for SOTS-1 Decomposition
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order | First-Order caymanchem.cominterpriseusa.com | Physiological pH and temperature |
| Rate Constant (k) | ~1.41 x 10⁻⁴ s⁻¹ | Calculated from half-life at physiological pH and temperature |
Note: The rate constant was calculated based on the reported half-life of 4900 seconds.
The half-life of a compound is a critical measure of its stability and decomposition rate. For SOTS-1, the half-life is the time required for half of the initial compound to decompose, thereby initiating the superoxide-generating cascade. Under physiological conditions (pH 7.2-7.4 and 37°C), SOTS-1 exhibits a half-life of 4900 seconds (approximately 82 minutes). caymanchem.cominterpriseusa.cominterpriseusa.com This relatively long half-life allows for extended experimental observation of superoxide effects in a controlled manner that can mimic in vivo conditions. caymanchem.com The decomposition temperature is a key factor, as thermal decomposition is a kinetic process where the rate increases with temperature. wikipedia.org
Table 2: Half-Life of SOTS-1
| Condition | Half-Life (seconds) |
|---|
| Physiological pH and Temperature | 4900 caymanchem.cominterpriseusa.cominterpriseusa.com |
Elucidation of Elementary Steps in the Superoxide Formation Cascade
Laser flash photolysis studies have been instrumental in elucidating the absolute kinetics of the elementary reactions that occur after the initial decomposition of SOTS-1. acs.orgcanada.ca
The initial thermal decomposition of SOTS-1 yields two 4-carboxybenzyloxyl radicals. A benzyloxyl radical is a neutral, electron-deficient intermediate where the unpaired electron resides on the oxygen atom. libretexts.org The reactivity of these radicals is significantly influenced by their structure and environment. nih.gov In the SOTS-1 cascade, the primary fate of the 4-carboxybenzyloxyl radical is not direct reaction with oxygen, but rather an intramolecular rearrangement. This rearrangement is a critical step that precedes the formation of the superoxide anion. acs.org
A key and unusual elementary step in the SOTS-1 reaction cascade is a solvent-assisted 1,2-hydrogen atom shift. acs.orgcanada.ca This rearrangement converts the initially formed 4-carboxybenzyloxyl radical into an isomeric benzyl (B1604629) ketyl radical (an α-hydroxybenzyl radical). acs.org The kinetics of this 1,2-H shift have been measured directly using laser flash photolysis, with the process being assisted by water (H₂O), deuterium (B1214612) oxide (D₂O), and various nucleophilic alcohols. acs.orglookchem.comcanada.ca
Further mechanistic analysis has led to a proposed new mechanism for this shift. It is suggested that the process involves the initial formation of a transient intermediate complex consisting of a ketyl radical anion and an oxonium cation. acs.orglookchem.comcanada.ca This ion pair then rapidly collapses to yield the neutral benzyl ketyl radical, which is the first product observed on the nanosecond timescale of the experiments. acs.orglookchem.comcanada.ca It is this benzyl ketyl radical that subsequently reacts with O₂ to produce 4-carboxybenzaldehyde and the desired superoxide radical anion.
Reaction Dynamics of Intermediate Species with Molecular Oxygen
The thermal decomposition of the azo-compound SOTS-1 (di-(4-carboxybenzyl)hyponitrite) in aqueous solutions is a controlled process for generating superoxide radicals (O₂•⁻). caymanchem.comcaymanchem.comnih.gov The decomposition pathway initiates with the cleavage of SOTS-1, which follows first-order kinetics. caymanchem.comcaymanchem.com This initial step produces transient intermediate species, which subsequently engage with dissolved molecular oxygen.
Table 1: Kinetic Parameters of SOTS-1 Decomposition under Physiological Conditions
| Parameter | Value | Conditions |
|---|---|---|
| Decomposition Kinetics | First-Order | Aqueous Solution |
| Half-life (t½) | 4900 seconds | pH 7.0-7.4, 37 °C |
| Superoxide (O₂•⁻) Yield | ~40 mol % | Aerated Water |
| Reaction with O₂ | Diffusion-controlled | Aerated Solution |
Identification and Characterization of Transient Radical Species Produced During SOTS-1 Decomposition
The complex radical cascade following the initial thermal decomposition of SOTS-1 has been elucidated primarily through laser flash photolysis studies. canada.ca This technique allows for the direct detection and characterization of short-lived, transient radical intermediates on the nanosecond timescale. edinst.comnsf.gov
The first key intermediate formed is the 4-carboxybenzyloxyl radical . This species is highly reactive and undergoes a rapid and unusual intramolecular rearrangement. This transformation is a solvent-assisted 1,2-hydrogen atom shift, which converts the initial oxygen-centered benzyloxyl radical into the more stable carbon-centered 4-carboxybenzyl ketyl radical . canada.ca The kinetics of this 1,2-H shift have been shown to be assisted by water and other nucleophilic solvents. canada.ca
Further mechanistic proposals suggest that the formation of the neutral ketyl radical may be preceded by the generation of a ketyl radical anion and an oxonium cation . canada.ca These charged species are thought to rapidly collapse to yield the neutral 4-carboxybenzyl ketyl radical, which is the first major observable intermediate on the experimental timescale (ca. 80 ns) and the species that reacts with molecular oxygen. canada.ca The identification of these transient species is based on their unique transient absorption spectra observed during laser flash photolysis experiments. canada.caresearchgate.netscielo.br
Table 2: Transient Radical Intermediates in SOTS-1 Decomposition
| Transient Species | Role in Cascade | Method of Identification |
|---|---|---|
| 4-carboxybenzyloxyl radical | Primary radical formed from SOTS-1 homolysis | Laser Flash Photolysis |
| 4-carboxybenzyl ketyl radical | Formed via 1,2-H shift; reacts with O₂ | Laser Flash Photolysis (Transient Absorption Spectroscopy) |
| Ketyl radical anion | Proposed precursor to the neutral ketyl radical | Proposed from kinetic data analysis |
| Oxonium cation | Proposed counter-ion to the ketyl radical anion | Proposed from kinetic data analysis |
Computational and Theoretical Studies on Sots 1 Chemical Reactivity
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for probing the electronic structure and energetics of molecules. physics.gov.aztruman.edustackexchange.com While specific detailed quantum chemical studies solely focused on the decomposition of SOTS-1 were not extensively found in the search results, the application of these methods can provide fundamental insights into its reactivity.
Application of Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
DFT is widely used to calculate the electronic structure of molecules, providing information about molecular orbitals, charge distribution, and electrostatic potentials. rsc.organalis.com.mynih.govaps.orgnih.govacs.org Applying DFT to SOTS-1 could help understand the distribution of electron density within the molecule, particularly around the azo (-N=N-) linkage, which is central to its thermal decomposition. Analysis of molecular orbitals could reveal the frontier orbitals involved in the initial bond breaking event. Charge distribution analysis could provide insights into potential polar characteristics of the molecule and intermediates formed during decomposition. While the search results highlight the use of DFT in studying adsorption energies and electronic interactions in other systems rsc.orgnih.govaps.org, specific data on SOTS-1's molecular orbitals or charge distribution from DFT studies were not available.
Ab Initio Calculations for Understanding Bond Fission and Formation Processes
Ab initio methods, which are based on first principles of quantum mechanics, can be employed to study bond breaking and formation processes and calculate the energies associated with these transformations. doe.govuni-kl.dehymarc.orgyoutube.com For SOTS-1, ab initio calculations could be used to model the homolytic cleavage of the azo bond, which is the initial step in its thermal decomposition, leading to the formation of nitrogen gas and carbon-centered radicals. researchgate.net These calculations could provide potential energy surfaces for the bond fission process and determine the energy required to break the bond. While ab initio calculations are applied to study various chemical systems and properties doe.govuni-kl.dehymarc.orgyoutube.com, specific ab initio data detailing the bond fission and formation energies during SOTS-1 decomposition were not found in the provided search results.
Molecular Dynamics Simulations of SOTS-1 Decomposition and Solvent Interactions
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. quantumatk.comuniroma1.it These simulations can provide insights into the dynamic behavior of a system, including conformational changes, molecular interactions with the solvent, and the process of decomposition. Applying MD simulations to SOTS-1 in solution could help visualize and understand how temperature affects its conformation and how solvent molecules interact with SOTS-1 and the transient species formed upon decomposition. MD simulations could potentially capture the events leading to the breaking of the azo bond and the subsequent behavior of the resulting radical fragments within the solvent cage. Furthermore, MD could be used to study the interactions of the generated superoxide (B77818) radical anion with the solvent and other species present. Although MD simulations are used in various chemical and biological contexts, including the study of protein dynamics nih.gov and reaction kinetics hymarc.org, specific MD simulation studies focused on the decomposition of SOTS-1 or its solvent interactions were not identified in the search results.
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is essential for mapping out possible reaction pathways and identifying the transition states that connect reactants and products. This allows for the calculation of energy barriers and the determination of the most favorable reaction routes.
Computational Elucidation of Radical Mechanisms
The thermal decomposition of SOTS-1 is understood to involve the formation of radical species. researchgate.netnowgongcollege.edu.in Specifically, it decomposes to yield electron-rich carbon-centered radicals which then react with oxygen to produce superoxide radical anion and carbocations. researchgate.net Computational methods, particularly those based on quantum chemistry, can be used to investigate the feasibility of proposed radical mechanisms, calculate the energies of radical intermediates, and determine the transition states involved in radical propagation steps. One proposed mechanism for the thermal decomposition of SOTS-1 involves solvent-assisted 1,2-hydrogen atom shifts. caymanchem.comresearchgate.net Theoretical calculations could provide detailed energetic and structural information about the intermediates and transition states involved in such hydrogen atom transfer processes, helping to elucidate the complete radical mechanism. While the search results confirm the involvement of radical mechanisms in SOTS-1 decomposition researchgate.net and mention a proposed mechanism caymanchem.comresearchgate.net, detailed computational elucidation of all steps in the radical chain process was not provided.
Spectroscopic Characterization and Analytical Techniques in Sots 1 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Verification and Dynamic Studies of Related Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules nih.govnih.govlibretexts.orgjackwestin.com. In SOTS-1 research, while detailed spectral data for SOTS-1 itself were not extensively provided in the search results, NMR is a standard method for structural verification of synthesized compounds, including SOTS-1 and related molecules involved in its synthesis or decomposition studies nih.gov. Furthermore, 1H NMR spectroscopy has been specifically used to monitor the thermal decomposition of SOTS-1 by observing the changes in the spectrum over time, allowing for the determination of its half-life under specific conditions, such as at 37°C google.com. This application highlights NMR's utility in following the decay kinetics of the parent compound. NMR can also provide insights into the chemical environment of different atoms within the molecule and detect structural changes that occur during decomposition or in related reaction systems libretexts.orgjackwestin.com.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are valuable tools for monitoring chemical reactions and obtaining information about the functional groups and electronic transitions within molecules nih.govlibretexts.orglibretexts.orgsolubilityofthings.com. UV-Vis spectroscopy is particularly useful for compounds that absorb light in the UV or visible regions due to the presence of chromophores, such as the azo group in SOTS-1 libretexts.orgsolubilityofthings.com. By monitoring changes in absorbance at specific wavelengths, researchers can track the consumption of reactants, the formation of products, or the appearance and decay of intermediates that have characteristic UV-Vis spectra libretexts.orgspectroscopyonline.com. This allows for the real-time monitoring of reaction kinetics spectroscopyonline.com. IR spectroscopy, on the other hand, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups nih.govlibretexts.org. Changes in the IR spectrum during the decomposition of SOTS-1 could indicate the breaking of bonds (like the azo linkage) and the formation of new functional groups in the products. While specific examples of IR or UV-Vis spectral data for SOTS-1 decomposition monitoring were not detailed in the provided snippets, these techniques are broadly applicable for following the progress of its thermal decay and identifying the types of functional groups present in the resulting species nih.govlibretexts.orglibretexts.orgsolubilityofthings.comspectroscopyonline.com.
Mass Spectrometry (MS) for Identification of Decomposition Products and Intermediates
Mass Spectrometry (MS) is an essential analytical technique for determining the mass-to-charge ratio of ions, which allows for the identification of unknown compounds, including reaction products and transient intermediates nih.gov. In the study of SOTS-1 decomposition, MS can be used to identify the stable organic products formed after the release of superoxide (B77818) and subsequent reactions. By analyzing the fragmentation patterns of these molecules, their structures can be elucidated nih.gov. While direct MS data for SOTS-1 decomposition products were not presented in the search results, MS is a standard method used in conjunction with other techniques (like chromatography) to separate and identify the complex mixtures that can arise from chemical decomposition processes nih.govresearchgate.net. For example, MS has been used to identify volatile thermal and oxidative decomposition products in studies of related organic compounds researchgate.net. This demonstrates the relevance of MS in the comprehensive analysis of the chemical fate of SOTS-1 beyond the initial radical generation.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Direct Radical Detection and Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a unique and highly sensitive technique specifically used to detect, identify, and characterize species with unpaired electrons, such as free radicals shd.org.rsdu.ac.inethz.ch. Since SOTS-1 is designed to generate the superoxide radical anion (O2•−), which is a paramagnetic species, EPR spectroscopy plays a crucial role in confirming the generation of this radical and studying its behavior researchgate.netshd.org.rsnih.gov. EPR is often used in conjunction with spin-trapping agents, which react rapidly with short-lived radicals like superoxide to form more stable paramagnetic adducts that are detectable by EPR shd.org.rs. Studies using SOTS-1 as a superoxide source have employed EPR spin-trapping to assess the antiradical activity of other compounds by observing the reduction in the signal intensity of the spin adduct formed from superoxide researchgate.netnih.gov. EPR spectroscopy provides specific spectral signatures (hyperfine splitting patterns and g-values) that can be used to identify the nature of the radical species trapped shd.org.rsdu.ac.in. This direct detection and characterization of the superoxide radical anion are fundamental to validating SOTS-1 as a reliable source of this reactive species for various chemical and biological investigations researchgate.netnih.gov.
Applications of Sots 1 As a Research Tool in Controlled Chemical Environments
Controlled Generation of Superoxide (B77818) Radical Anion for Fundamental Chemical Studies
SOTS-1 is specifically designed to provide a consistent flux of superoxide, which is crucial for investigating its role in fundamental chemical processes caymanchem.cominterpriseusa.comglpbio.comresearchgate.net.
Investigation of Superoxide-Mediated Organic Reactions
Superoxide radical anion is known to participate in various organic reactions. SOTS-1 can be used to initiate and study these reactions under controlled conditions, allowing researchers to elucidate reaction mechanisms and kinetics researchgate.net. For instance, studies have utilized SOTS-1 to explore the influence of superoxide on the solubility of iron, observing its impact on dissolved Fe formed upon direct addition of Fe to seawater researchgate.net. While some studies found no increase in soluble Fe or the loss rate of O₂⁻, others using SOTS-1 as a thermal source showed an increase in iron solubility in filtered seawater samples over time, consistent with the exponential decay of the SOTS-1 flux researchgate.net. The use of SOTS-1 in conjunction with techniques like electron paramagnetic resonance (EPR) can help assess the antiradical activity of compounds towards superoxide generated by SOTS-1 researchgate.net.
Application in Redox Cycling and Electron Transfer Research
Superoxide is a key player in redox cycling and electron transfer processes in various chemical and biological systems nih.govfrontiersin.orgnih.gov. SOTS-1 provides a controlled source of superoxide to investigate these processes. Experiments using SOTS-1 have been conducted to understand the impact of superoxide on trace metal redox cycles, such as the oxidation of Mn(II) geomar.denih.govnih.govfrontiersin.orgfrontiersin.org. Studies have shown that abiotically produced superoxide from SOTS-1 can lead to the formation of Mn oxides, although the presence of hydrogen peroxide, a product of the reaction, can inhibit this process nih.govnih.govfrontiersin.org. Complexing ligands like citrate (B86180) have been observed to influence the reaction between Mn(II) and superoxide generated by SOTS-1, potentially accelerating the reaction but also affecting the amount of Mn oxide produced nih.govfrontiersin.org. This highlights the utility of SOTS-1 in studying the intricate details of electron transfer and redox transformations involving superoxide and metal ions nih.govnih.govfrontiersin.org.
Standardization and Calibration of Superoxide Fluxes in Environmental and Aquatic Systems
Accurate measurement of superoxide concentrations and fluxes in environmental waters, such as seawater, is challenging due to its short half-life and low concentrations nih.govresearchgate.net. SOTS-1 serves as a reliable standard for calibrating detection methods used to quantify superoxide in these systems researchgate.netnih.govresearchgate.net. Researchers have developed methods using SOTS-1 to determine and calibrate superoxide fluxes in seawater researchgate.netnih.gov. The thermal decomposition of SOTS-1 in seawater at constant temperature allows for the calculation of the time-dependent concentration of SOTS-1 and, consequently, the superoxide production rate researchgate.netgeomar.de. This is particularly valuable for calibrating techniques like chemiluminescence flow injection methods using reagents such as MCLA (2-methyl-6-(p-methoxyphenyl)3-7-dihydroimidazol[1,2-alpha]pyrazin-3-one) researchgate.netnih.gov. The use of SOTS-1 as a standard solution helps ensure the accuracy and precision of superoxide measurements in complex environmental matrices researchgate.netnih.govresearchgate.net.
Utilization in Probing Reactive Oxygen Species (ROS) Interactions in Non-Clinical Experimental Models
While the primary focus of this article is on chemical environments, it is relevant to note that SOTS-1's controlled superoxide generation is also applied in non-clinical experimental models to study ROS interactions. For instance, in studies investigating the role of ROS in cellular processes, SOTS-1 has been used to exogenously introduce superoxide to observe its effects plos.orgunm.edu. This allows researchers to dissect the specific contributions of superoxide in complex biological systems without the variability of endogenous production plos.orgunm.edu. Experiments using SOTS-1 in conjunction with probes like dihydroethidium (B1670597) (DHE) have been conducted to confirm the specificity of superoxide detection in cells plos.org.
Future Directions and Emerging Research Avenues for Sots 1 and Its Analogues
Development of Novel SOTS-1 Derivatives with Tunable Superoxide (B77818) Release Kinetics
The core utility of SOTS-1 lies in its predictable, first-order decay kinetics to produce superoxide. researchgate.net A significant future direction is the rational design and synthesis of novel SOTS-1 derivatives to achieve a range of superoxide release profiles. By chemically modifying the parent structure of Di-(4-Carboxybenzyl)Hyponitrite, researchers could develop a library of compounds with release kinetics tailored for specific experimental needs, from rapid bursts to slow, sustained generation over extended periods.
The rate of thermal decomposition of azo compounds is highly dependent on their molecular structure. Modifications to the benzyl (B1604629) rings of the SOTS-1 molecule are a primary target for tuning these kinetics. Introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings would alter the stability of the resulting radical intermediates, thereby influencing the decomposition rate. For instance, electron-withdrawing groups would be expected to stabilize the incipient radicals, potentially slowing the rate of decomposition and extending the half-life of the compound. Conversely, electron-donating groups might accelerate decomposition.
This structure-activity relationship could be systematically explored to create a portfolio of superoxide sources. The table below illustrates a hypothetical set of SOTS-1 derivatives and their potential kinetic parameters, representing a research goal in this area.
| Derivative ID | Ring Substituent | Predicted Effect on Decomposition Rate | Hypothetical Half-life (t½) at 37°C |
| SOTS-1 | -H (unsubstituted) | Baseline | ~82 minutes |
| SOTS-1-NO₂ | -NO₂ (para-nitro) | Decrease | > 120 minutes |
| SOTS-1-OMe | -OCH₃ (para-methoxy) | Increase | < 60 minutes |
| SOTS-1-Cl | -Cl (para-chloro) | Decrease | ~95 minutes |
This table is illustrative and represents a potential research outcome. The precise kinetic effects would need to be determined experimentally.
Achieving this level of control would enable researchers to more accurately simulate different physiological and pathological conditions of oxidative stress, where superoxide production can vary significantly in both rate and duration.
Integration of SOTS-1 in Miniaturized and Automated Analytical Platforms
The demand for high-throughput and point-of-care analytical devices for monitoring reactive oxygen species (ROS) is growing. mdpi.compreprints.org SOTS-1 is currently utilized as a reliable standard for the calibration of superoxide detection systems, such as those employing chemiluminescence flow injection analysis. mdpi.com A logical next step is the direct integration of SOTS-1 or its derivatives into miniaturized "lab-on-a-chip" (LOC) and other automated platforms. preprints.orgresearchgate.netnih.gov
In such a device, a stable SOTS-1 analogue could be embedded within a microfluidic channel to act as an on-board positive control or calibrant. Upon thermal activation, it would release a known flux of superoxide, allowing for real-time validation of the sensor's performance and ensuring the accuracy of measurements of unknown samples. This would be particularly valuable for biosensors designed to detect ROS in complex biological media, where sensor fouling or interference can be a significant issue.
Potential applications for these integrated platforms include:
High-throughput screening: Automated platforms could test the effects of thousands of compounds on superoxide production or scavenging in cellular models.
Point-of-care diagnostics: Miniaturized biosensors could be developed to measure oxidative stress markers in clinical samples, with an integrated SOTS-1 component ensuring device reliability.
Environmental monitoring: Portable devices could be used to assess the presence of redox-active pollutants in water samples, calibrated by a stable, integrated superoxide source. mdpi.com
The development of such platforms would require research into the stable incorporation of SOTS-1 derivatives into materials compatible with microfabrication techniques, such as polymers like polydimethylsiloxane (PDMS).
Advanced Theoretical Frameworks for Predicting Complex Radical Cascade Outcomes
Methods like Density Functional Theory (DFT) could be employed to model the electronic structure of SOTS-1 and its decomposition intermediates. preprints.orgresearchgate.netekb.eg Such calculations can provide insights into bond dissociation energies, the stability of radical species, and the energy barriers for various potential reaction pathways. This information is crucial for understanding the fundamental decomposition mechanism and predicting how structural modifications to SOTS-1 would influence its reactivity.
Furthermore, kinetic modeling could be used to simulate the entire reaction network over time. By inputting rate constants derived from theoretical calculations or experimental data, these models could predict the concentrations of not only superoxide but also other transient species under different experimental conditions (e.g., varying oxygen concentration, pH, or the presence of scavengers). This predictive power would be invaluable for designing experiments and interpreting results, especially when studying the complex interplay of different reactive species in biological systems. The development of such a framework would represent a shift from a purely empirical understanding to a predictive, mechanism-based approach to utilizing SOTS-1 and its analogues.
Exploration of SOTS-1 as a Radical Initiator in Polymerization or Materials Synthesis Research
Beyond its role as a superoxide source, SOTS-1 is fundamentally an azo compound that generates carbon-centered radicals upon thermal decomposition. mdpi.comresearchgate.net This characteristic is the defining feature of a large class of thermal radical initiators used extensively in polymer chemistry. researchgate.netmdpi.comnih.gov A promising, yet largely unexplored, avenue of research is the use of SOTS-1 and its derivatives as specialized radical initiators for polymerization and materials synthesis.
The thermal decomposition of SOTS-1 generates two carbon-centered radicals and nitrogen gas, a process analogous to that of well-known initiators like 2,2'-azobis(isobutyronitrile) (AIBN). researchgate.netnih.gov These radicals can initiate the chain-growth polymerization of various vinyl monomers. The unique feature of SOTS-1 is that its decomposition is also linked to the generation of superoxide. This dual functionality could be exploited to create novel materials or polymerization processes.
Potential research directions include:
Oxygen-Tolerant Polymerization: In many radical polymerizations, oxygen is an inhibitor. The superoxide generated by SOTS-1 could potentially be used to controllably react with and consume dissolved oxygen, enabling polymerization in environments that are not strictly anaerobic.
Synthesis of Functional Polymers: The carboxybenzyl radicals generated from SOTS-1 become end-groups in the resulting polymer chains. The carboxylic acid moieties provide functional handles that can be used for subsequent modification, such as grafting other molecules or improving adhesion to substrates.
Creation of Redox-Active Materials: By incorporating a superoxide-generating initiator into a polymer matrix, it may be possible to create materials with built-in redox activity. Such materials could have applications in areas like self-sterilizing surfaces or as components in biosensors.
The table below compares the properties of SOTS-1 with a conventional azo initiator, highlighting the unique potential of SOTS-1 in materials science.
| Property | SOTS-1 | 2,2'-Azobis(isobutyronitrile) (AIBN) |
| Initiator Class | Azo Compound | Azo Compound |
| Decomposition Products | 2x Carbon Radicals, N₂ Gas, Superoxide (in presence of O₂) | 2x Carbon Radicals, N₂ Gas |
| Radical Functionality | Carboxylic Acid | Nitrile |
| Potential Application | Functional polymer synthesis, Redox-active materials | General purpose radical polymerization |
The exploration of SOTS-1 in this context would bridge the gap between the study of reactive oxygen species and polymer science, potentially leading to the development of a new class of functional materials.
Q & A
Q. What is the primary methodological role of SOTS-1 in superoxide detection, and what experimental parameters must be standardized for reliable measurements?
SOTS-1 is a modular ratiometric fluorescent probe designed to detect extracellular superoxide radicals (O2•−) in both laboratory and field settings. Key parameters requiring standardization include:
- Flow rate control : Maintain 2 mL/min for analyte-doped streams to ensure consistent mixing with ambient seawater (total system flow rate: 14 mL/min) .
- Calibration protocols : Use background seawater (BGSW) signals for normalization and apply pre-collected calibration factors to convert raw signals to pM concentrations .
- Environmental controls : Stabilize temperature during field deployments (e.g., tests at 19–33°C) and validate pressure tolerance (e.g., 30-meter depth ratings) .
Q. What are the standard protocols for validating SOTS-1 measurements in heterogeneous marine environments?
Validation involves:
- Long-term stability tests : Continuous operation in shallow reefs (~5 m depth) for ≥60 minutes to assess signal drift .
- Cross-instrument calibration : Compare DISCO II sensor outputs with laboratory-grade fluorometers using standardized O2•− solutions .
- Statistical verification : Calculate R² values in Excel to confirm correlations between replicate measurements (e.g., between photomultiplier tube settings) .
Q. How should researchers structure data collection for SOTS-1 time-course experiments?
Use a phased approach:
- Baseline phase : Record background signals for ≥10 minutes.
- Intervention phase : Introduce O2•− generators (e.g., Fenton reagents) and monitor fluorescence at intervals matching reaction kinetics (e.g., 20-minute intervals for HCY5 sensitivity assays) .
- Post-hoc normalization : Subtract background signals and apply calibration factors before analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between SOTS-1-derived superoxide concentrations and alternative detection methods (e.g., cytochrome c reduction)?
Implement methodological triangulation :
- Cross-validation : Perform parallel measurements under identical conditions using both SOTS-1 and alternative methods.
- Interference testing : Identify confounding factors (e.g., pH shifts, competing ROS) via multivariate regression .
- Statistical reconciliation : Use Bland-Altman plots to quantify agreement between methods and assess systematic biases .
Q. What experimental design strategies mitigate environmental variability in SOTS-1 field deployments?
Advanced strategies include:
- Nested sampling : Collect data across multiple depths/times to isolate spatial-temporal effects .
- Modular instrumentation : Use Luer-lock tubing adapters to maintain consistent flow rates under varying orientations .
- Dynamic adjustments : Automatically tune sample intake rates to compensate for turbulent flow or particulate interference .
Q. How should researchers optimize SOTS-1 calibration for low-concentration superoxide detection in cellular assays?
Refine calibration via:
- Dose-response meta-analysis : Pool data from multiple experiments to establish detection thresholds (e.g., Fig. 3-6: 0–50 µM O2•−) .
- Signal-to-noise enhancement : Use ratiometric fluorescence (e.g., HCY5 normalization) to correct for photobleaching .
- Replicate weighting : Assign higher confidence to measurements with n ≥ 6 replicates and standard deviations <10% of the mean .
Q. What statistical frameworks are most appropriate for analyzing SOTS-1 time-series data with high temporal resolution?
Recommended frameworks:
- Linear mixed-effects models : Account for autocorrelation in high-frequency measurements (e.g., 1-second intervals).
- Wavelet analysis : Detect periodic fluctuations in O2•− concentrations linked to diurnal cycles or tidal patterns .
- Error propagation : Quantify cumulative uncertainty from flow rate variability, calibration drift, and instrument noise .
Methodological Best Practices
- Data presentation : Structure tables to highlight key variables (e.g., Table: SOTS-1 Calibration Parameters Across Temperature Gradients), with footnotes explaining normalization protocols .
- Ethical replication : Archive raw fluorescence data and calibration curves in supplementary materials to enable independent verification .
- Interdisciplinary rigor : Combine SOTS-1 data with complementary methods (e.g., microbial activity assays) to contextualize superoxide dynamics in marine ecosystems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
